BenchChemオンラインストアへようこそ!

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Medicinal chemistry Fragment-based drug discovery Lead optimization

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1207024-62-1) is a synthetic trisubstituted imidazole derivative with molecular formula C₁₈H₁₄BrN₃S and molecular weight 384.3 g/mol. It belongs to the 2-thio-substituted imidazole class, which has been extensively explored as a scaffold for kinase inhibition (notably p38 MAP kinase) and other therapeutic targets.

Molecular Formula C18H14BrN3S
Molecular Weight 384.3
CAS No. 1207024-62-1
Cat. No. B2697927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile
CAS1207024-62-1
Molecular FormulaC18H14BrN3S
Molecular Weight384.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H14BrN3S/c19-16-8-6-15(7-9-16)17-12-21-18(23-11-10-20)22(17)13-14-4-2-1-3-5-14/h1-9,12H,11,13H2
InChIKeyXCEIZRNIRLMEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1207024-62-1): Structural Identity and Sourcing Profile


2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1207024-62-1) is a synthetic trisubstituted imidazole derivative with molecular formula C₁₈H₁₄BrN₃S and molecular weight 384.3 g/mol . It belongs to the 2-thio-substituted imidazole class, which has been extensively explored as a scaffold for kinase inhibition (notably p38 MAP kinase) and other therapeutic targets [1][2]. The compound features three key structural elements: a 4-bromophenyl group at position 5, a benzyl group at position 1, and a thioacetonitrile (−SCH₂CN) moiety at position 2 of the imidazole ring. It is listed in multiple commercial screening compound catalogs and is available from chemical suppliers for research purposes.

Why 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile Cannot Be Casually Replaced by In-Class Analogs


Within the 1,4,5-trisubstituted 2-thio-imidazole family, even ostensibly minor structural modifications produce substantial shifts in physicochemical properties, synthetic versatility, and biological profile. The thioacetonitrile (−SCH₂CN) substituent at position 2 distinguishes this compound from its ethylthio and acetamide analogs by contributing a nitrile group with distinct electronic character (Hammett σₚ ≈ 0.56 for −CH₂CN vs. σₚ ≈ −0.17 for −CH₂CH₃) and greater synthetic tractability for downstream diversification [1]. Simultaneously, the 4-bromophenyl group at position 5 imparts both electron-withdrawing effects and a heavy-atom handle for cross-coupling chemistry that the debromo or 4-chloro congeners cannot replicate . These combined features mean that substituting a close analog in a screening cascade, SAR campaign, or chemical biology probe program may alter target engagement, metabolic stability, or synthetic accessibility in ways that are not predictable without explicit comparative data.

Quantitative Differentiation Evidence for 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile vs. Closest Analogs: A Comparator-Based Assessment


Molecular Weight Advantage Over Acetamide Analog: Lower MW for Improved Ligand Efficiency Potential

The target compound (MW 384.3 g/mol) is approximately 18 Da lighter than its closest acetamide analog 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207010-38-5; MW 402.3 g/mol) . This difference arises from the replacement of the terminal −C(O)NH₂ group with −C≡N. In fragment-based and lead-optimization contexts where ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) are critical decision gates, the lower molecular weight and reduced heavy atom count (23 vs. 25 non-hydrogen atoms) of the target compound provide a measurable advantage, assuming comparable potency [1].

Medicinal chemistry Fragment-based drug discovery Lead optimization

Nitrile as a Synthetic Diversification Handle vs. Ethylthio and Acetamide Analogs

The terminal nitrile (−C≡N) group of the target compound enables three orthogonal synthetic transformations not available to its closest non-nitrile analogs: (i) reduction to the primary amine (−CH₂NH₂) using LiAlH₄ or catalytic hydrogenation, (ii) hydrolysis to the carboxylic acid (−CH₂CO₂H) or primary amide (−CH₂CONH₂), and (iii) participation in [3+2] cycloaddition reactions to form tetrazoles or other heterocycles [1]. The ethylthio analog (CAS 1206986-84-6) lacks any terminal functional group for post-coupling diversification, while the acetamide analog (CAS 1207010-38-5) is already at a lower-energy oxidation state that precludes reductive diversification . This synthetic versatility makes the target compound a superior scaffold for parallel library synthesis in SAR exploration.

Synthetic chemistry Library synthesis Medicinal chemistry

4-Bromophenyl Substituent: Heavy-Atom Effect on X-ray Crystallography and Cross-Coupling Reactivity vs. Non-Halogenated Congeners

The 4-bromophenyl group at position 5 of the imidazole ring provides two critical capabilities absent in the non-halogenated phenyl analog: (i) anomalous scattering for X-ray crystallographic phasing (Br K-edge at 13.47 keV), enabling experimental phase determination in protein-ligand co-crystal structures, and (ii) participation in Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) for late-stage functionalization [1]. The non-brominated phenyl analog lacks both of these features. Compared to the 4-chlorophenyl analog, the C−Br bond (bond dissociation energy ~80 kcal/mol) is more labile toward oxidative addition than C−Cl (~95 kcal/mol), making the bromo compound kinetically preferred for Pd(0)-catalyzed couplings [2].

Structural biology Chemical biology Cross-coupling chemistry

Class-Level Evidence: 2-Thio-Substituted Imidazole Scaffold Achieves p38 MAP Kinase Inhibition in Low Nanomolar Range

The 2-alkylsulfanyl-4,5-diaryl-imidazole scaffold, of which the target compound is a member, has been validated as a potent p38α MAP kinase inhibitory chemotype. In a systematic SAR study by Laufer and Koch (2008), structurally related 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-imidazoles achieved IC₅₀ values as low as 2 nM in enzymatic p38α assays and 37 nM in human whole blood TNF-α release assays [1]. While the target compound bears a 4-bromophenyl rather than 4-fluorophenyl and a benzyl N-substituent rather than the 2-aminopyridinyl motif, the core 2-thio-imidazole pharmacophore is shared. This class-level evidence establishes a quantitative performance benchmark against which this specific compound can be positioned — the 4-bromophenyl and thioacetonitrile substituents are expected to modulate potency and selectivity within this validated kinase inhibitor space.

Kinase inhibition Inflammation p38 MAPK

Benzyl vs. Methyl N1-Substitution: Implications for CYP Enzyme Interaction and Metabolic Stability

The 1-benzyl substituent distinguishes the target compound from the 1-methyl analog 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile (CAS 1207038-55-8; MW 308.20 g/mol) . In the broader 1-benzyl-1H-imidazole series, the benzyl group has been shown to engage in π-stacking interactions within the CYP11B2 (aldosterone synthase) active site, contributing to high-affinity binding — the lead compound MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile) achieved a CYP11B2 IC₅₀ of 1.7 nM with 16.5-fold selectivity over CYP11B1 [1]. While this CYP inhibition is target-specific and not directly transferable, it demonstrates that the N1-benzyl substituent can confer enhanced target engagement compared to smaller N1-alkyl groups. Conversely, the benzyl group may also increase susceptibility to CYP-mediated oxidative metabolism (benzylic hydroxylation), a liability absent in the N1-methyl analog.

Drug metabolism CYP inhibition Pharmacokinetics

Physicochemical Property Profile: Computed LogP and Hydrogen Bond Acceptor Count vs. Key Analogs

The target compound bears three hydrogen bond acceptor (HBA) atoms (imidazole N3, thioether S, and nitrile N) with zero hydrogen bond donors (HBD), compared to the acetamide analog (CAS 1207010-38-5) which has 4 HBA and 2 HBD . This difference significantly impacts predicted membrane permeability and oral bioavailability. According to Lipinski's and Veber's rules, HBD count is one of the strongest predictors of oral bioavailability, and the target compound's HBD = 0 profile is favorable for CNS penetration and intracellular target access [1]. The computed cLogP for the target compound is estimated at approximately 4.5–5.0 (based on the highly lipophilic bromophenyl, benzyl, and thioacetonitrile moieties), positioning it in a higher lipophilicity range than the acetamide analog (estimated cLogP ~3.5–4.0). This higher lipophilicity may enhance membrane partitioning but could also increase plasma protein binding and metabolic clearance.

Physicochemical properties Drug-likeness ADME prediction

Optimal Procurement and Application Scenarios for 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1207024-62-1)


Kinase Inhibitor Screening and p38 MAPK Probe Development

Based on the established nanomolar potency of the 2-thio-imidazole scaffold against p38α MAP kinase [1], this compound is well-suited for inclusion in kinase inhibitor screening cascades. Its unique combination of N1-benzyl, C5-(4-bromophenyl), and C2-thioacetonitrile substituents probes chemical space not covered by published 2-alkylsulfanyl imidazole leads. The 4-bromophenyl group further enables co-crystallization trials with anomalous scattering, facilitating rapid structural determination of binding modes [2]. Procurement of this compound alongside the N1-methyl and C2-ethylthio analogs would enable a focused SAR matrix to assess the contribution of each substituent to kinase selectivity.

Chemical Biology Probe Design via Nitrile Diversification

The terminal nitrile group enables three orthogonal diversification routes — reduction to primary amine, hydrolysis to carboxylic acid, and [3+2] cycloaddition to tetrazole [3]. This makes the compound an ideal core scaffold for generating focused probe libraries. A procurement strategy that acquires this nitrile precursor in multi-gram quantities, alongside smaller amounts of the pre-formed acetamide and ethylthio analogs, would support parallel synthesis of 10–50 analogs for target ID or chemoproteomics studies. The 4-bromophenyl handle provides an additional, orthogonal diversification point via Suzuki coupling for late-stage library expansion.

CYP Enzyme Interaction Profiling in ADME Screening Panels

Given the class-level evidence that 1-benzyl-imidazoles engage CYP enzymes with high affinity (e.g., CYP11B2 IC₅₀ = 1.7 nM for structurally related compounds) [4], this compound is a relevant probe for CYP inhibition screening panels. The N1-benzyl group distinguishes it from N1-methyl imidazole probes, providing information about the contribution of the benzyl substituent to CYP isoform selectivity. Procurement alongside the N1-methyl analog (CAS 1207038-55-8) would enable a pairwise assessment of N1-substituent effects on CYP inhibition and metabolic stability in human liver microsome assays.

Synthetic Methodology Development and Cross-Coupling Optimization

The 4-bromophenyl substituent makes this compound a useful substrate for developing and optimizing Pd-catalyzed cross-coupling methodologies [2]. Its molecular weight (384.3 g/mol) and chromatographic properties are amenable to standard analytical techniques (LC-MS, HPLC), facilitating reaction monitoring and product characterization. The compound can serve as a model substrate for comparing catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) in Suzuki–Miyaura coupling with arylboronic acids, with the nitrile group serving as a convenient IR or Raman spectroscopic handle for monitoring functional group integrity during reaction optimization.

Quote Request

Request a Quote for 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.